Aglepristone
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Overview
Description
Aglepristone is a synthetic, steroidal antiprogestogen related to mifepristone. It is marketed under the brand name Alizin and is primarily used in veterinary medicine. This compound is specifically used as an abortifacient in pregnant animals and possesses some antiglucocorticoid activity .
Preparation Methods
Aglepristone is prepared as an oily-alcohol solution containing 30 mg of this compound per ml. The typical dosage is 10 mg/kg, administered twice, 24 hours apart . The preparation involves dissolving this compound in an appropriate solvent to create a stable solution for subcutaneous administration .
Chemical Reactions Analysis
Aglepristone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aglepristone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal antiprogestogens and their chemical properties.
Biology: Employed in research on reproductive biology, particularly in understanding the role of progesterone in pregnancy.
Mechanism of Action
Aglepristone acts by binding to uterine progesterone receptors without producing the biological effects of progesterone. This blocks the action of progesterone during pregnancy, leading to fetal resorption, abortion, or induction of parturition. The compound has a high affinity for progesterone receptors, making it effective in various progesterone-dependent conditions .
Comparison with Similar Compounds
Aglepristone is similar to other antiprogestins like mifepristone, lilopristone, onapristone, telapristone, and toripristone. this compound is unique in its high affinity for progesterone receptors and its specific use in veterinary medicine . Unlike mifepristone, which is used in human medicine, this compound is primarily used in animals .
Conclusion
This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and high affinity for progesterone receptors make it a valuable tool in the study and treatment of progesterone-dependent conditions.
Properties
CAS No. |
124478-60-0 |
---|---|
Molecular Formula |
C29H37NO2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |
InChI Key |
RTCKAOKDXNYXEH-IRYDGCRRSA-N |
Isomeric SMILES |
CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Canonical SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aglepristone exert its antiprogestational effects?
A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]
Q2: What are the downstream consequences of this compound's action?
A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:
- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]
Q3: Does this compound directly induce luteolysis?
A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []
Q4: How does this compound affect the uterine environment?
A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []
Q5: What changes occur in the vagina following this compound administration?
A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.
Q6: How does this compound influence mammary tumors in dogs?
A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []
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